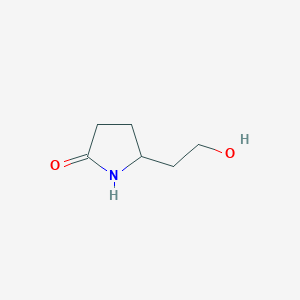

5-(2-Hydroxyethyl)pyrrolidin-2-one

概要

説明

5-(2-Hydroxyethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains a hydroxyethyl group at the second position. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with ethylene oxide under basic conditions. The reaction proceeds as follows:

- Pyrrolidin-2-one is dissolved in a suitable solvent, such as tetrahydrofuran or dimethylformamide.

- Ethylene oxide is added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.

- A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the reaction.

- The reaction mixture is stirred for several hours until the desired product is formed.

- The product is then isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the compound.

化学反応の分析

Types of Reactions

5-(2-Hydroxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-oxoethyl)pyrrolidin-2-one.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols are used in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: 5-(2-oxoethyl)pyrrolidin-2-one

Reduction: 5-(2-hydroxyethyl)pyrrolidin-2-ol

Substitution: Various substituted pyrrolidinones, depending on the nucleophile used

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Formulation and Solubility Enhancement

HEP is primarily utilized in the pharmaceutical industry as a solubilizing agent for drug formulations. It can form salts with various organic acids, enhancing the solubility of poorly soluble drugs. For instance, the formulation of diclofenac epolamine (Flector) utilizes HEP to improve the bioavailability of the active ingredient in topical applications for pain relief .

Case Study: Diclofenac Epolamine Topical Patch

- Study Title : Effectiveness and Safety of Diclofenac Epolamine Topical Patch 1.3%

- Findings : The patch was effective in treating acute pain due to back strain, demonstrating significant pain reduction in patients .

1.2 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of HEP derivatives. Research indicates that certain 5-oxopyrrolidine derivatives exhibit cytotoxic effects against A549 lung adenocarcinoma cells, showcasing structure-dependent activity .

| Compound | Activity Against A549 Cells | Cytotoxicity on Non-Cancerous Cells |

|---|---|---|

| Compound 15 | 66% viability reduction | Moderate toxicity |

| Compound 20 | High anticancer activity | Low toxicity |

1.3 Antimicrobial Properties

HEP and its derivatives have demonstrated antimicrobial activity against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. These properties are particularly relevant in addressing the growing concern of antibiotic resistance .

Agrochemical Applications

In agrochemicals, HEP serves as a co-solvent in formulations for pesticides and herbicides. Its ability to enhance the solubility of active ingredients makes it a valuable component in agricultural products .

Example Application: Co-Solvent in Pesticide Formulations

- Functionality : Enhances the effectiveness and stability of pesticide formulations.

- Benefits : Improved application efficiency and reduced environmental impact.

Materials Science Applications

HEP is also employed in materials science as a building block for synthesizing polymers and other advanced materials. Its hydroxyl functionality allows for further modifications, making it suitable for creating specialty polymers used in coatings and inks .

| Application Area | Description |

|---|---|

| Coatings | Used as a solvent to improve adhesion and durability. |

| Electronics | Serves as a solvent in electronics processing, enhancing material properties. |

Toxicological Profile

Understanding the safety profile of HEP is crucial for its application across industries. Toxicological assessments indicate that while HEP exhibits low acute toxicity levels, it has shown mutagenic potential under certain conditions .

Key Toxicological Findings:

作用機序

The mechanism of action of 5-(2-Hydroxyethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing the binding affinity and specificity. The pyrrolidinone ring provides structural stability and contributes to the overall pharmacophore of the molecule.

類似化合物との比較

Similar Compounds

Pyrrolidin-2-one: The parent compound without the hydroxyethyl group.

5-(2-oxoethyl)pyrrolidin-2-one: An oxidized derivative of 5-(2-Hydroxyethyl)pyrrolidin-2-one.

N-methylpyrrolidin-2-one: A methylated derivative with different physicochemical properties.

Uniqueness

This compound is unique due to the presence of the hydroxyethyl group, which imparts specific reactivity and binding properties. This functional group allows for diverse chemical modifications and enhances the compound’s utility in various applications. The combination of the pyrrolidinone ring and the hydroxyethyl group provides a versatile scaffold for the design of novel compounds with tailored properties.

生物活性

5-(2-Hydroxyethyl)pyrrolidin-2-one, with the molecular formula CHNO, is a derivative of pyrrolidinone and has garnered attention due to its diverse biological activities. This compound is notable for its applications in medicinal chemistry, organic synthesis, and material science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a hydroxyethyl group at the second position of the pyrrolidinone ring. Its unique structure allows it to serve as a versatile scaffold for the development of bioactive compounds. The compound is primarily studied for its potential in enzyme inhibition and as a ligand in biochemical assays.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. Its structural features allow it to fit into enzyme active sites, blocking substrate access.

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidinone, including this compound, exhibit antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Studies have demonstrated that this compound derivatives possess cytotoxic effects on cancer cell lines, including A549 lung adenocarcinoma cells. These compounds showed selective toxicity towards cancer cells while sparing non-cancerous cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various 5-oxopyrrolidine derivatives against Staphylococcus aureus. Compound variants demonstrated significant activity against strains resistant to standard treatments like linezolid .

- Anticancer Evaluation : In vitro studies on A549 cells revealed that certain derivatives reduced cell viability significantly compared to controls. Notably, compounds with specific functional groups exhibited enhanced cytotoxicity while maintaining low toxicity toward non-cancerous cells .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest good solubility in water and organic solvents, which is beneficial for drug formulation. Toxicological assessments indicate that related compounds exhibit low acute toxicity levels (LD50 > 14,430 mg/kg) and are generally well-tolerated in vivo . However, some derivatives have shown mutagenic potential in specific assays, highlighting the need for careful evaluation during drug development .

特性

IUPAC Name |

5-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDPHDTYDBCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445924 | |

| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149427-84-9 | |

| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。